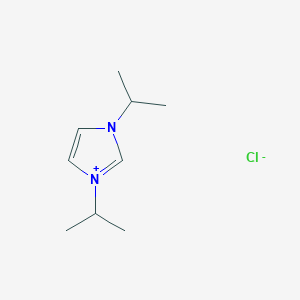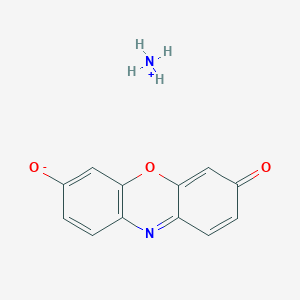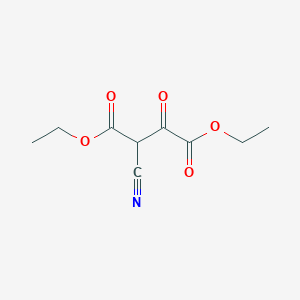
4-Amino-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2,4-triazole-5-one with an amine source, such as ammonium carbonate, under reflux conditions. The reaction is usually carried out in a solvent like ethanol or water, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-Amino-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted triazoles .
科学的研究の応用
4-Amino-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Amino-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. The compound may also interact with DNA and proteins, affecting cellular processes and pathways .
類似化合物との比較
Similar Compounds
4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol: Known for its corrosion inhibition properties.
Amicarbazone: A herbicide with both contact and soil activity.
1,2,4-Triazole derivatives: Widely studied for their antimicrobial and antifungal activities.
Uniqueness
4-Amino-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
特性
CAS番号 |
138220-11-8 |
|---|---|
分子式 |
C4H7N5O2 |
分子量 |
157.13 g/mol |
IUPAC名 |
4-amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C4H7N5O2/c1-2-7-9(3(5)10)4(11)8(2)6/h6H2,1H3,(H2,5,10) |
InChIキー |
HXQOMLJSCBWLLD-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)N1N)C(=O)N |
正規SMILES |
CC1=NN(C(=O)N1N)C(=O)N |
同義語 |
1H-1,2,4-Triazole-1-carboxamide,4-amino-4,5-dihydro-3-methyl-5-oxo-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,4-Dimethylbenzo[d]thiazole](/img/structure/B147675.png)




![(2R)-2-[(2S)-oxan-2-yl]-2H-furan-5-one](/img/structure/B147686.png)





